4-(2-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl)-N-(3-nitrophenyl)-4-oxobutanamide
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Overview
Description
4-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 4-isopropylbenzaldehyde with 2-methyl-2-propenylidenehydrazine under acidic or basic conditions to form the hydrazone intermediate.
Coupling with 3-nitrophenylbutanamide: The hydrazone intermediate is then coupled with 3-nitrophenylbutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: Employed as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[(Z)-3-(4-METHYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE
- **4-{2-[(Z)-3-(4-ETHYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE
Uniqueness
4-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N'-[[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-N-(3-nitrophenyl)butanediamide |
InChI |
InChI=1S/C23H26N4O4/c1-16(2)19-9-7-18(8-10-19)13-17(3)15-24-26-23(29)12-11-22(28)25-20-5-4-6-21(14-20)27(30)31/h4-10,13-16H,11-12H2,1-3H3,(H,25,28)(H,26,29)/b17-13-,24-15? |
InChI Key |
PLVPTDWDAXPPEJ-JMSKORNJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C)\C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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